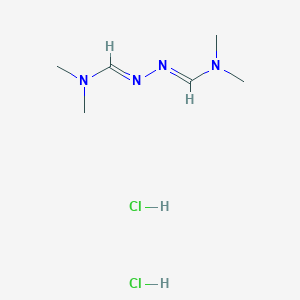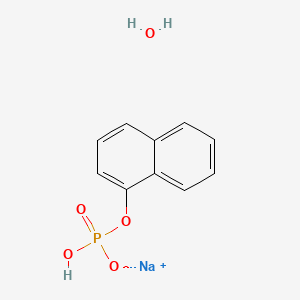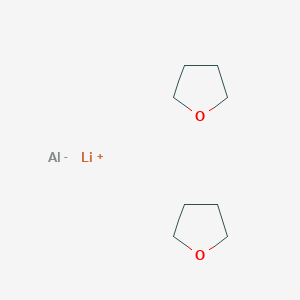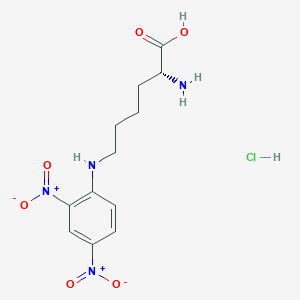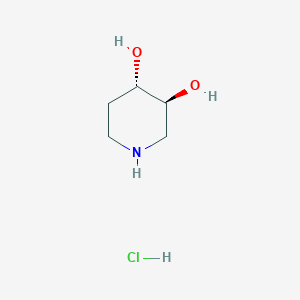
trans-3,4-Dihydroxypiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives often involves chiral templates or starting compounds to achieve the desired stereochemistry. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids utilizes D-serine as a chiral template, demonstrating the feasibility of synthesizing piperidine derivatives with specific stereochemistry through controlled reactions (Liang & Datta, 2005). Additionally, facile syntheses of enantiopure trans- and cis-3-hydroxypiperidine derivatives have been reported, highlighting the methods to achieve specific configurations and conformations of piperidine rings (Chiou, Lin, & Liang, 2010).
Molecular Structure Analysis
X-ray crystallographic analysis provides insights into the molecular structure of piperidine derivatives. For example, the analysis of 4-hydroxy-1-methylpiperidine betaine hydrochloride polymorphs revealed the chair conformation of the piperidine ring and the positional variations of the hydroxy group, demonstrating the structural versatility of these compounds (Dega‐Szafran et al., 2005).
Chemical Reactions and Properties
Piperidine derivatives exhibit a range of chemical behaviors, including their ability to act as pH-sensitive conformational switches. This property is illustrated by derivatives of trans-3-hydroxy-4-aminopiperidine, which can undergo two consecutive flips in conformation in response to changes in solution pH (Samoshin et al., 2013).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility and crystalline structure, are influenced by their molecular conformations and interactions. Studies on polymorphs of related compounds provide valuable information on how structural variations affect their physical properties and stability (Dega‐Szafran et al., 2005).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity and stereoselectivity, are critical for their synthesis and application. For example, the stereocontrolled synthesis of piperidine derivatives from chiral templates demonstrates the importance of stereochemistry in determining the chemical behavior and potential applications of these compounds (Liang & Datta, 2005).
科学的研究の応用
Pharmacological Mechanisms and Clinical Applications
trans-3,4-Dihydroxypiperidine hydrochloride plays a significant role in the realm of pharmacology and clinical research, primarily due to its action on dopamine receptors. It acts as a partial agonist or antagonist depending on the anatomical location of the dopamine receptors and the experimental conditions. This differential action is crucial for understanding dopamine's intrinsic activity across various pharmacological models, influencing both the pharmacological effect of drugs and their clinical applications. The substance has been discussed in the context of its effects on dopamine receptors, suggesting potential clinical applications in treating conditions associated with dopamine dysregulation, such as Parkinson's disease or certain psychiatric disorders (Clark, Hjorth, & Carlsson, 2005).
Impact on Dopamine Receptor Selectivity
The intrinsic activity of agents like trans-3,4-Dihydroxypiperidine hydrochloride at dopamine receptors is not only a function of the receptor's responsiveness but also of the competition between the drug and endogenous dopamine for receptor sites. This interplay is essential for understanding the drug's partial agonist activity and its pharmacological effects. The detailed examination of these mechanisms provides insights into the adaptational states of dopamine receptors, which can significantly influence drug action. Such insights are vital for developing therapies targeted at specific dopaminergic pathways in the brain, offering new avenues for treating neurological and psychiatric conditions (Clark, Hjorth, & Carlsson, 2005).
Therapeutic Potential
The variability in the action of trans-3,4-Dihydroxypiperidine hydrochloride across different dopamine receptors, influenced by the anatomical location and experimental conditions, underlines its therapeutic potential. This variability opens up possibilities for its use in developing treatments tailored to the specific needs of patients with conditions like schizophrenia, where dopamine receptor activity is a key factor. The exploration of trans-3,4-Dihydroxypiperidine hydrochloride's pharmacological effects and its potential clinical applications, as discussed in the literature, highlights the complexity of dopamine receptor pharmacology and the potential for targeted therapies in the future (Clark, Hjorth, & Carlsson, 2005).
Safety And Hazards
特性
IUPAC Name |
(3S,4S)-piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFLCBNCAMFON-FHAQVOQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Dihydroxypiperidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

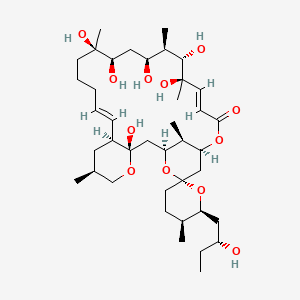
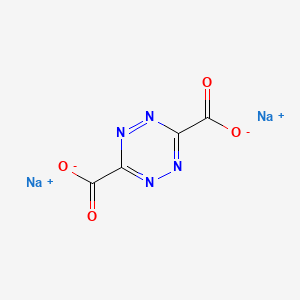
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)


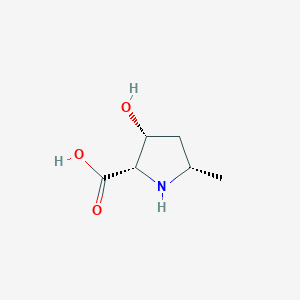
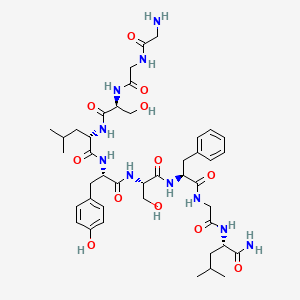
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)
